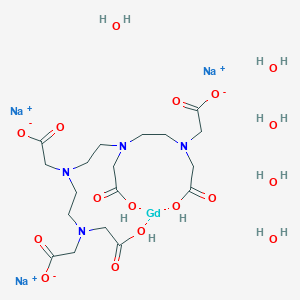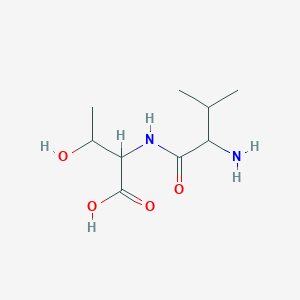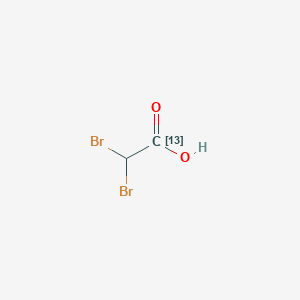![molecular formula C8H4O2S2 B12058662 Thieno[2,3-b]thiophene-2,5-dicarbaldehyde CAS No. 41784-82-1](/img/structure/B12058662.png)
Thieno[2,3-b]thiophene-2,5-dicarbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thieno[2,3-b]thiophene-2,5-dicarbaldehyde is an organic compound with the molecular formula C8H4O2S2 and a molecular weight of 196.25 g/mol . This compound features a unique structure comprising a fused thiophene ring system with two aldehyde groups at the 2 and 5 positions. It is known for its applications in various fields, including organic synthesis and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Thieno[2,3-b]thiophene-2,5-dicarbaldehyde can be synthesized using thiophene as a starting material. The synthesis involves multiple steps to introduce the aldehyde groups at the desired positions. One common method includes the bromination of thiophene followed by lithiation and subsequent formylation to yield the final product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. The process is optimized for high yield and purity, often utilizing advanced catalytic systems and controlled reaction conditions to ensure consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: Thieno[2,3-b]thiophene-2,5-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride.
Substitution: The compound can participate in electrophilic substitution reactions due to the electron-rich thiophene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like bromine in the presence of a catalyst.
Major Products:
Oxidation: Thieno[2,3-b]thiophene-2,5-dicarboxylic acid.
Reduction: Thieno[2,3-b]thiophene-2,5-dimethanol.
Substitution: Various substituted thieno[2,3-b]thiophene derivatives.
Aplicaciones Científicas De Investigación
Thieno[2,3-b]thiophene-2,5-dicarbaldehyde has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Thieno[2,3-b]thiophene-2,5-dicarbaldehyde involves its interaction with various molecular targets and pathways. The compound’s aldehyde groups can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This reactivity is crucial for its role in organic synthesis and potential biological activities .
Comparación Con Compuestos Similares
- Thieno[3,2-b]thiophene-2,5-dicarbaldehyde
- Thieno[3,4-b]thiophene-2,5-dicarbaldehyde
- 2,5-Thiophenedicarboxaldehyde
Comparison: Thieno[2,3-b]thiophene-2,5-dicarbaldehyde is unique due to its specific ring fusion and the position of the aldehyde groups. Compared to its analogs, it exhibits distinct reactivity and properties, making it valuable for specific applications in materials science and organic synthesis .
Propiedades
Número CAS |
41784-82-1 |
|---|---|
Fórmula molecular |
C8H4O2S2 |
Peso molecular |
196.3 g/mol |
Nombre IUPAC |
thieno[2,3-b]thiophene-2,5-dicarbaldehyde |
InChI |
InChI=1S/C8H4O2S2/c9-3-6-1-5-2-7(4-10)12-8(5)11-6/h1-4H |
Clave InChI |
BYRWPDKQHOEMTA-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC2=C1C=C(S2)C=O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N'-[(E)-(3-chlorophenyl)methylidene]-2-(2-thienyl)acetohydrazide](/img/structure/B12058613.png)






